Decoupling Steroidogenesis from Neurotrophy: The Biological Activity of ACTH(7-16)NH2
Decoupling Steroidogenesis from Neurotrophy: The Biological Activity of ACTH(7-16)NH2
A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
The pleiotropic nature of the pro-opiomelanocortin (POMC) derived peptides has long presented a dual-edged sword in neuropharmacology. While full-length Adrenocorticotropic Hormone, ACTH(1-39), exhibits potent anti-inflammatory and neurotrophic properties, its clinical utility in neurology is severely bottlenecked by its primary function: stimulating adrenal steroidogenesis via the Melanocortin 2 Receptor (MC2R)[1].
To bypass this glucocorticoid liability, researchers have systematically mapped the biological activity of truncated ACTH fragments. Among these, ACTH(7-16)NH2 (Sequence: H-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-NH2) emerges as a highly specialized peptide[2]. By omitting the N-terminal sequence required for broad melanocortin receptor agonism, ACTH(7-16)NH2 isolates potent neurotrophic and behavioral modulation capabilities, making it a prime candidate for neurorestorative drug development[3].
This whitepaper provides an in-depth analysis of the structural biology, receptor binding profile, and in vivo efficacy of ACTH(7-16)NH2, complete with self-validating experimental protocols.
Structural Context and Peptide Derivation
ACTH(7-16)NH2 is a 10-amino-acid synthetic fragment derived from the central region of the native ACTH(1-39) peptide[2].
Causality in Peptide Design: Native ACTH fragments are highly susceptible to rapid degradation by exopeptidases in plasma and cerebrospinal fluid. The addition of a C-terminal amide (-NH2) in ACTH(7-16)NH2 is a deliberate structural modification. Amidation removes the negative charge of the terminal carboxylate, mimicking the natural state of many neuropeptides (like α -MSH), thereby significantly enhancing the peptide's resistance to carboxypeptidase degradation and increasing its biological half-life in central nervous system (CNS) assays[4].
Fig 1: Derivation pathway of ACTH(7-16)NH2 from the POMC precursor protein.
Receptor Binding Profile
The melanocortin system consists of five G-protein coupled receptors (MC1R–MC5R). The core binding motif for these receptors is traditionally recognized as His-Phe-Arg-Trp (ACTH 6-9)[1]. Because ACTH(7-16)NH2 begins at Phe7, it lacks the critical His6 residue, fundamentally altering its receptor affinity landscape.
Receptor binding studies utilizing competitive displacement of 125 I-NDP-MSH reveal a highly selective profile:
-
MC1R Affinity: ACTH(7-16) binds to the MC1 receptor with an affinity similar to longer fragments like ACTH(7-38)[4].
-
MC3R, MC4R, MC5R Affinity: Truncation of the N-terminus results in a near-complete loss of affinity for these subtypes. Fragments lacking the N-terminal sequence fail to displace radioligands at these receptors even at 100 µM concentrations[4].
Fig 2: MC1R-mediated cAMP signaling pathway activated by ACTH(7-16)NH2.
Neurotrophic and Behavioral Efficacy
Despite its truncated nature, ACTH(7-16)NH2 exhibits profound centrally-mediated behavioral and neurotrophic effects. It mimics the activity of endogenous ACTH-like peptides involved in brain plasticity and repair[3].
Quantitative Data Summary
The following table synthesizes the quantitative biological activity of ACTH(7-16)NH2 across various in vitro and in vivo models:
| Target / Assay Model | Biological Effect | Effective Dose / Affinity | Reference |
| 6-OHDA Lesion Model | Reversal of lesion-induced motor hypoactivity | ED 50 ≈ 0.45 µg/kg (s.c.) | [3] |
| Mild Stress (Hot Plate) | Induction of stress-related hypokinesia | ED 50 ≈ 6.3 µg/kg (s.c.) | [3] |
| Low Light Environment | Increased motor activity in group-housed rats | ED 50 ≈ 8.0 µg/kg (s.c.) | [3] |
| Cell-Free Brain Extract | Inhibition of protein synthesis | IC 50 ≈ 5.0 µM | [5] |
| MC1 Receptor (COS-1) | Competitive Receptor Binding | Retained (comparable to 7-38) | [4] |
Note on Protein Synthesis: The modulation of protein synthesis by ACTH(7-16)NH2 in subcortical brain tissue extracts is highly dependent on the microenvironment, specifically requiring optimal magnesium (0.75-1.0 mM) and spermine (60 µM) concentrations to exert its inhibitory effect[5].
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific rigor, the following protocols detail the foundational workflows used to validate the biological activity of ACTH(7-16)NH2.
Protocol A: Competitive Receptor Binding Assay (In Vitro)
Objective: Determine the binding affinity of ACTH(7-16)NH2 against specific Melanocortin Receptor subtypes.
Causality Check: Transient expression in eukaryotic COS-1 cells is deliberately chosen over stable cell lines to prevent receptor downregulation artifacts and ensure a high-yield surface expression. This is critical for accurately detecting the binding kinetics of truncated, lower-affinity peptide fragments[4].
-
Receptor Expression: Transfect COS-1 cells independently with human MC1R, MC3R, MC4R, or MC5R cloned into a pRc/CMV expression vector[6].
-
Radioligand Preparation: Utilize 125 I-labeled [Nle 4 , D-Phe 7 ] α -MSH (NDP-MSH) as the tracer.
-
Rationale: NDP-MSH is highly resistant to enzymatic degradation, ensuring that any displacement observed is strictly due to the competitive binding of ACTH(7-16)NH2, not tracer breakdown[4].
-
-
Incubation: Incubate transfected cells with a fixed concentration of the radioligand (e.g., 2 nM) and increasing concentrations of unlabeled ACTH(7-16)NH2 (10 −12 to 10 −4 M) in a binding buffer containing protease inhibitors.
-
Separation & Quantification: Terminate the reaction by rapid vacuum filtration. Wash cells extensively with ice-cold buffer to remove unbound radioligand, and quantify bound radioactivity using a gamma scintillation counter.
-
Data Analysis: Calculate IC 50 values using non-linear regression, converting to K i constants via the Cheng-Prusoff equation.
Protocol B: 6-OHDA Neurotrophic Lesion Model (In Vivo)
Objective: Assess the neurorestorative capacity of ACTH(7-16)NH2 in a Parkinsonian model of dopaminergic depletion.
Causality Check: 6-Hydroxydopamine (6-OHDA) is utilized because it selectively destroys dopaminergic neurons via oxidative stress when injected into the nucleus accumbens. This creates a highly reproducible baseline of motor hypoactivity, providing a strict, quantifiable metric to measure the neurotrophic (nerve-recovering) capabilities of the peptide[3].
-
Stereotaxic Surgery: Anesthetize rats and stereotaxically inject 6-OHDA bilaterally into the nucleus accumbens.
-
Peptide Administration: Beginning 24 hours post-lesion, administer ACTH(7-16)NH2 subcutaneously (s.c.) daily for one week. Doses should range logarithmically to establish an ED 50 (e.g., 0.1 to 10 µg/kg)[3].
-
Behavioral Assessment: Place subjects in an automated open-field arena. Quantify horizontal and vertical motor activity parameters.
-
Validation: Compare motor activity recovery against vehicle-treated lesioned rats and sham-operated controls. The reversal of hypoactivity validates the peptide's neurotrophic efficacy[3].
Fig 3: Self-validating in vivo workflow for assessing neurotrophic activity.
Conclusion and Translational Outlook
ACTH(7-16)NH2 represents a masterclass in peptide engineering through truncation. By stripping away the N-terminal residues responsible for broad MCR agonism, researchers have isolated a fragment that retains remarkable neurotrophic potency (ED 50 of 0.45 µg/kg in dopaminergic lesion models)[3] without the systemic metabolic liabilities associated with full-length ACTH. For drug development professionals targeting neurodegenerative diseases or severe motor hypoactivity, ACTH(7-16)NH2 provides a highly validated, structurally stable scaffold for next-generation neurorestorative therapeutics.
References
-
Schiöth HB, Muceniece R, Wikberg JE. "The melanocortin 1, 3, 4 or 5 receptors do not have a binding epitope for ACTH beyond the sequence of α -MSH." Journal of Endocrinology. URL:[Link]
-
Wolterink G, van Ree JM. "Behavioral and neurotrophic activity of ACTH-(7-16)NH2." Life Sciences. URL:[Link]
-
Schotman P, Allaart J, Gispen WH. "Modulation of protein synthesis in a cell-free system derived from rat brain by corticotropin (ACTH), magnesium, and spermine." Brain Research. URL:[Link]
-
National Center for Biotechnology Information. "Acth (7-16)NH2." PubChem Compound Summary for CID 194033. URL:[Link]
-
Clark AJ, et al. "Pathophysiology of melanocortin receptors and their accessory proteins." St George's, University of London. URL: [Link]
Sources
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. Acth (7-16)NH2 | C58H92N18O10 | CID 194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Behavioral and neurotrophic activity of ACTH-(7-16)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Modulation of protein synthesis in a cell-free system derived from rat brain by corticotropin (ACTH), magnesium, and spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
